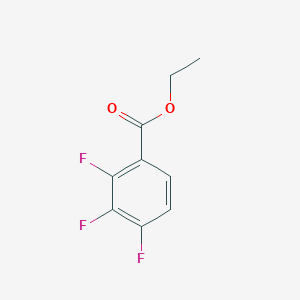

Ethyl 2,3,4-trifluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,4-trifluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLANUBGYWOMWLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014906 | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351354-50-2 | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351354-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351354502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2,3,4-trifluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2,3,4-trifluorobenzoate CAS number 351354-50-2

An In-Depth Technical Guide to Ethyl 2,3,4-trifluorobenzoate

This guide provides an in-depth technical overview of this compound (CAS No. 351354-50-2), a key fluorinated building block for professionals in research, drug development, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its application, and the essential protocols for its effective and safe utilization.

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular frameworks is a cornerstone of innovation.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—are leveraged to fine-tune a molecule's physicochemical and pharmacokinetic properties.[1][4] Introducing fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][3][4][5]

This compound is a prime example of a versatile, trifluorinated aromatic intermediate. Its specific substitution pattern offers a unique electronic and steric profile, making it a valuable precursor for a range of complex target molecules, from novel pharmaceuticals to advanced electronic materials.[2][6]

Core Properties and Specifications

For any research endeavor, beginning with well-characterized starting materials is non-negotiable. The table below summarizes the essential properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 351354-50-2 | [7][8][9] |

| Molecular Formula | C₉H₇F₃O₂ | [7][8][10] |

| Molecular Weight | 204.15 g/mol | [8][11] |

| Synonyms | 2,3,4-Trifluorobenzoic acid ethyl ester | [9][10] |

| Appearance | Liquid or semi-solid | [7][10] |

| Purity | Typically ≥97% | [7][9] |

| Storage | Sealed in a dry environment at room temperature | [7][11] |

| SMILES | FC1=C(C(=O)OCC)C=CC(=C1F)F | [8] |

| InChI Key | MLANUBGYWOMWLZ-UHFFFAOYSA-N | [7][9] |

Synthesis Protocol: Fischer-Speier Esterification

The most direct and common route to this compound is the acid-catalyzed esterification of 2,3,4-trifluorobenzoic acid with ethanol. This classic Fischer-Speier reaction is a robust and scalable method. A similar procedure using methanol and thionyl chloride has been reported with high yield.[12]

Experimental Workflow Diagram

Caption: Fischer esterification workflow for this compound.

Step-by-Step Methodology

This protocol is a self-validating system; the success of each step is confirmed before proceeding to the next, ensuring high purity and yield.

-

Reagent Preparation & Setup:

-

To a dry, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet (Argon or N₂), add 2,3,4-trifluorobenzoic acid (1.0 eq).

-

Add anhydrous ethanol (10-15 eq). Using excess ethanol serves both as the reagent and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle.

-

Place the flask in an ice/water bath to control the initial exotherm.

-

-

Catalyst Addition & Reaction:

-

Slowly add the catalyst dropwise. Thionyl chloride (SOCl₂, 2.0 eq) or concentrated sulfuric acid (H₂SO₄, 0.1 eq) can be used. Thionyl chloride is highly effective as it produces gaseous byproducts (SO₂ and HCl) that are easily removed, further driving the reaction to completion.[12]

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65-70°C) using an oil bath.

-

Maintain reflux for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting benzoic acid spot is no longer visible.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Carefully concentrate the mixture using a rotary evaporator to remove excess ethanol.

-

Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine. The bicarbonate wash is critical; effervescence indicates successful acid neutralization.

-

Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 2% and increasing to 10%) is typically effective for eluting the ester.

-

Combine the pure fractions (as determined by TLC) and concentrate under vacuum to afford this compound as a liquid or semi-solid.[7][10]

-

Spectroscopic Verification: A Structural Fingerprint

Structural confirmation is paramount. A combination of NMR and IR spectroscopy provides a definitive fingerprint of the target molecule.[13][14] While a complete public dataset for this specific ester is scarce, the expected spectral characteristics can be reliably predicted from its constituent parts and analogous compounds.[12][15][16]

| Spectroscopy | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 7.6-7.8 (m, 1H, Ar-H), δ 7.0-7.2 (m, 1H, Ar-H), δ 4.4 (q, 2H, -OCH₂CH₃), δ 1.4 (t, 3H, -OCH₂CH₃) | The ethyl group presents a characteristic quartet and triplet. The two aromatic protons will appear as complex multiplets due to H-F and H-H coupling. |

| ¹³C NMR | δ ~163 (C=O), δ ~62 (-OCH₂), δ ~14 (-CH₃). Aromatic carbons δ 110-155 (with large C-F coupling constants) | The ester carbonyl is deshielded. Aromatic carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while others will show smaller two- or three-bond couplings, confirming the substitution pattern. |

| IR (Infrared) | ~1730 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1100 cm⁻¹ (C-F stretch) | The strong absorption around 1730 cm⁻¹ is a definitive indicator of the ester carbonyl group. Strong bands in the 1100-1300 cm⁻¹ region are characteristic of the C-O ester linkage and C-F bonds. |

Core Applications in Drug Discovery and Materials Science

This compound is not an end-product but a highly valuable intermediate. Its utility stems from the predictable reactivity of the ester and the profound influence of the trifluorophenyl ring.

Role in Pharmaceutical Synthesis

The trifluorobenzoate moiety is a precursor to many complex heterocyclic systems. For instance, fluorinated benzoic acids and their esters are critical intermediates in the synthesis of quinolone carboxylic acids, a class of potent antibacterial agents.[6][17] The fluorine atoms in these positions can enhance antibacterial activity and modulate pharmacokinetic properties.

The diagram below illustrates a conceptual pathway where the ester is converted into a more complex, biologically relevant amide, a common transformation in drug development.

Caption: Conceptual pathway from ester to a bioactive amide scaffold.

This two-step process—hydrolysis to the carboxylic acid followed by amide coupling—is a fundamental and reliable strategy in medicinal chemistry, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Safety and Handling: A Mandate for Protocol Adherence

Safe handling of chemical reagents is a prerequisite for successful research. Based on data for similar fluorinated organic compounds and flammable liquids, a strict safety protocol is required.[18][19][20][21]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

-

Handling:

-

Conduct all manipulations in a certified chemical fume hood to avoid inhalation of vapors.[18][20]

-

Use spark-proof tools and explosion-proof equipment. Keep away from heat, sparks, open flames, and other ignition sources.[19][20][21]

-

Ground and bond containers when transferring material to prevent static discharge.[19][21]

-

-

Storage:

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[18][20]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[18][19]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[18]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.[18][19]

-

-

Hazardous Decomposition: Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride (HF).[18]

Conclusion

This compound is more than just a catalog chemical; it is a strategic tool for molecular design. Its well-defined properties, straightforward synthesis, and versatile reactivity make it an indispensable building block for researchers aiming to harness the unique advantages of fluorination. By understanding the causality behind its synthesis and adhering to rigorous safety protocols, scientists and drug development professionals can effectively leverage this compound to accelerate the discovery of next-generation pharmaceuticals and advanced materials.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. Google AI Test Kitchen.

- Ethyl 2,3,4-trifluorobenzo

- 351354-50-2 | MFCD06658755 | Ethyl 2,3,4-trifluorobenzo

- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Google AI Test Kitchen.

- Ethyl 2,3,4-trifluorobenzo

- Ethyl 2,3,4-trifluorobenzo

- 351354-50-2|Ethyl 2,3,4-trifluorobenzo

- Importance of Fluorine in Benzazole Compounds. MDPI.

- SAFETY D

- SAFETY D

- SAFETY D

- The Role of Fluorinated Aromatics in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- SAFETY D

- SAFETY D

- METHYL 2,3,4-TRIFLUOROBENZO

- EP0968994B1 - Process for producing substituted trifluorobenzoic acids and esters thereof.

- The role of fluorine in medicinal chemistry. PubMed.

- Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate.

- Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum. ChemicalBook.

- ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum. ChemicalBook.

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Generic.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

- Spectroscopy Data for Undergradu

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. EP0968994B1 - Process for producing substituted trifluorobenzoic acids and esters thereof - Google Patents [patents.google.com]

- 7. This compound | 351354-50-2 [sigmaaldrich.com]

- 8. aablocks.com [aablocks.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. 351354-50-2|this compound|BLD Pharm [bldpharm.com]

- 12. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 13. lehigh.edu [lehigh.edu]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. Ethyl 4-fluorobenzoate(451-46-7) 13C NMR spectrum [chemicalbook.com]

- 16. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. mmbio.byu.edu [mmbio.byu.edu]

- 19. fishersci.com [fishersci.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. merckmillipore.com [merckmillipore.com]

Ethyl 2,3,4-trifluorobenzoate chemical properties

An In-Depth Technical Guide to Ethyl 2,3,4-trifluorobenzoate for Advanced Research and Development

Abstract: this compound is a fluorinated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical discovery and materials science. The strategic placement of three fluorine atoms on the benzene ring imparts unique electronic properties that render it a valuable synthetic intermediate. This guide provides a comprehensive technical overview of its chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling protocols, designed for researchers, chemists, and drug development professionals.

Core Physicochemical Properties

This compound (CAS No. 351354-50-2) is typically a liquid or semi-solid at room temperature. Its core characteristics are fundamental for its application in synthetic chemistry, dictating reaction conditions, purification strategies, and storage requirements.

| Property | Data | Source(s) |

| CAS Number | 351354-50-2 | [1][2] |

| Molecular Formula | C₉H₇F₃O₂ | [1][2] |

| Molecular Weight | 204.15 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3,4-Trifluorobenzoic acid ethyl ester | [1][3] |

| Physical Form | Liquid or semi-solid | [1] |

| Purity | Typically ≥97% | |

| InChI Key | MLANUBGYWOMWLZ-UHFFFAOYSA-N | [1] |

| Storage Conditions | Store sealed in a dry environment at room temperature. |

Spectroscopic Analysis: A Guide to Structural Verification

Accurate structural confirmation is paramount in synthesis. The following is an expert guide to interpreting the spectroscopic data for this compound, which is essential for verifying its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple and highly informative. The ethyl ester group will present as a distinct quartet around δ 4.0-4.4 ppm (for the -OCH₂- protons) and a triplet around δ 1.2-1.5 ppm (for the -CH₃ protons).[4] The aromatic region will show two multiplets corresponding to the two protons on the trifluorinated ring. Based on the structure of the analogous methyl ester, these signals would appear between δ 7.0-7.8 ppm.[5]

-

¹³C NMR: The carbon spectrum provides a fingerprint of the carbon skeleton. Key expected signals include the ester carbonyl (C=O) around δ 160-165 ppm, two signals for the ethyl group (-OCH₂- and -CH₃), and six distinct signals for the aromatic carbons, three of which will show characteristic C-F coupling.[6][7]

-

¹⁹F NMR: Fluorine NMR is crucial for confirming the substitution pattern. Three distinct signals are expected, each corresponding to one of the fluorine atoms at the C2, C3, and C4 positions. The signals will exhibit complex splitting patterns due to both F-F and F-H couplings, providing definitive evidence of the 2,3,4-substitution.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify key functional groups. For this compound, the most prominent absorption bands to look for are:

-

~1720-1740 cm⁻¹: A strong C=O (carbonyl) stretch, characteristic of the ester group.[7]

-

~1100-1300 cm⁻¹: Strong C-F stretching vibrations.

-

~2900-3000 cm⁻¹: Aliphatic C-H stretches from the ethyl group.[4]

-

~1450-1600 cm⁻¹: Aromatic C=C ring stretches.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation patterns.

-

Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 204.15.

-

Fragmentation: Common fragmentation pathways include the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester functional group.

Synthesis: From Acid to Ester

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 2,3,4-Trifluorobenzoic acid.[8][9]

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of the analogous methyl ester.[5] The choice of thionyl chloride is strategic; it reacts with trace water and ethanol to form HCl in situ, which catalyzes the esterification, while also serving as a dehydrating agent to drive the equilibrium toward the product.

-

Setup: In a three-necked, round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 2,3,4-trifluorobenzoic acid (1.0 eq) in anhydrous ethanol (10-15 mL per gram of acid).

-

Catalyst Addition: Place the flask in an ice/water bath to control the initial exothermic reaction. Add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq) dropwise to the stirred solution.

-

Reaction: After the addition is complete, heat the mixture to 60-65°C under an inert argon atmosphere for approximately 72 hours to ensure complete conversion.

-

Workup: Allow the reaction to cool to room temperature. Remove the excess ethanol and SOCl₂ under reduced pressure using a rotary evaporator.

-

Purification: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify the crude product via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Chemical Reactivity & Applications in Drug Discovery

The true value of this compound lies in its reactivity, which is heavily modulated by the three electron-withdrawing fluorine atoms. This makes it a powerful building block in modern medicinal chemistry.[10]

Influence of Fluorine Substitution

The fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This has two major consequences for the reactivity of the aromatic ring:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for attack by nucleophiles, particularly at positions ortho and para to the fluorine atoms. This makes it an excellent substrate for introducing other functional groups.

The presence of fluorine can also significantly alter a drug candidate's properties, such as lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly desirable.[11][12]

Caption: Logic diagram of fluorine's influence on reactivity.

Key Applications

-

Intermediate for Quinolone Antibiotics: Trifluorobenzoic acids and their esters are documented as important intermediates for the synthesis of quinolone carboxylic acids, a critical class of antibacterial agents.[13]

-

Scaffold for Novel Bioactive Molecules: The activated aromatic ring allows for the facile introduction of amines, thiols, and other nucleophiles, enabling the rapid generation of diverse compound libraries for screening against various biological targets.[14][15]

-

Agrochemicals and Materials Science: The unique properties imparted by fluorine make this compound a candidate for developing new pesticides, herbicides, and advanced polymers with enhanced thermal stability and specific electronic properties.[16]

Safety, Handling, and Disposal

As with any laboratory chemical, proper handling of this compound is essential. The following information is consolidated from available Safety Data Sheets (SDS).[2]

GHS Hazard Information

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Flammable Liquid | H225 | Danger | Highly flammable liquid and vapor |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed[2] |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | H319 | Warning | Causes serious eye irritation[2] |

| Specific Target Organ Toxicity (Single Exp.) | H335 | Warning | May cause respiratory irritation[2] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment: Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[2]

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[17]

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[2]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Disposal

Waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[17]

References

-

This compound. CymitQuimica.

-

This compound | 351354-50-2. Sigma-Aldrich.

-

SAFETY DATA SHEET - ETHYL 2.3.4-TRIFLUOROBENZOATE. CymitQuimica.

-

Mthis compound synthesis. ChemicalBook.

-

SAFETY DATA SHEET. Sigma-Aldrich.

-

2,3,4-Trifluorobenzoic acid, 3-methylphenyl ester. NIST WebBook.

-

This compound CAS#: 351354-50-2. ChemicalBook.

-

Process for producing substituted trifluorobenzoic acids and esters thereof. Google Patents.

-

Ethyl 3,4,5-trifluorobenzoate | 495405-09-9. Benchchem.

-

2,3,4-Trifluorobenzoic acid synthesis. ChemicalBook.

-

Chemical Properties of 2,3,4-Trifluorobenzoic acid, oct-3-en-2-yl ester. Cheméo.

-

SAFETY DATA SHEET - Ethyl trifluoromethanesulfonate. Thermo Fisher Scientific.

-

Ethyl 2-amino-4,4,4-trifluorobutanoate. PubChem.

-

This compound | 351354-50-2. BLD Pharm.

-

2,3,4-Trifluorobenzoic acid. Fluorochem.

-

Synthesis of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate. PrepChem.com.

-

This compound. CymitQuimica.

-

Understanding Ethyl 2-Fluorobenzoate: Properties and Applications. NINGBO INNO PHARMCHEM CO.,LTD.

-

Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. ResearchGate.

-

ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR spectrum. ChemicalBook.

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.

-

Spectroscopy Data for Undergraduate Teaching. ERIC.

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University Course Material.

-

Ethyl-2,3,4,5-tetrafluorobenzoyl acetate. PubChem.

-

Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. ResearchGate.

-

Ethyl perfluorobenzoate. PubChem.

-

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. ResearchGate.

-

NMR Analysis - Determining a Structure with IR and NMR. YouTube.

-

Structural Determination from Mass Spec, IR and NMR Spectra. YouTube.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 6. ETHYL 2-FLUOROBENZOATE(443-26-5) 13C NMR [m.chemicalbook.com]

- 7. lehigh.edu [lehigh.edu]

- 8. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 2,3,4-Trifluorobenzoic acid [xieshichem.com]

- 10. jelsciences.com [jelsciences.com]

- 11. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. EP0968994B1 - Process for producing substituted trifluorobenzoic acids and esters thereof - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. nbinno.com [nbinno.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

Molecular structure of Ethyl 2,3,4-trifluorobenzoate

An In-Depth Technical Guide to the Molecular Structure of Ethyl 2,3,4-trifluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. We detail a standard laboratory synthesis and outline a multi-spectroscopic approach for its definitive structural elucidation. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multinuclear (¹H, ¹³C, and ¹⁹F) Nuclear Magnetic Resonance (NMR) Spectroscopy, this guide serves as a practical reference for researchers. The causality behind experimental choices and the interpretation of complex spectral data are explained to provide field-proven insights for professionals in drug discovery and chemical synthesis.

Introduction: The Strategic Role of Fluorine in Molecular Design

The deliberate incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to precisely modulate the physicochemical and pharmacological profiles of candidate compounds.[3][4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability and bioavailability.[1][2]

This compound (CAS No. 351354-50-2) is a key exemplar of a fluorinated building block.[5][6] Its trifluorinated phenyl ring is a common scaffold in the synthesis of high-value fine chemicals, including pharmaceuticals like fluoroquinolone antibacterial agents and advanced agrochemicals.[7][8] An unambiguous understanding of its molecular structure is therefore not merely an academic exercise; it is a prerequisite for its effective use in complex synthetic pathways and for predicting the properties of the resulting target molecules. This guide provides a detailed roadmap for the synthesis and complete structural characterization of this important intermediate.

Synthesis and Purification

The most direct and reliable method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 2,3,4-Trifluorobenzoic acid.[9][10] The use of a dehydrating agent or a catalyst is essential to drive the equilibrium toward the ester product. The protocol described below adapts a standard esterification procedure using thionyl chloride, which reacts with the alcohol to form an alkyl chlorosulfite intermediate, effectively facilitating the reaction and acting as a water scavenger.[11]

Protocol 2.1: Synthesis of this compound

Materials:

-

2,3,4-Trifluorobenzoic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 vol)

-

Thionyl chloride (SOCl₂) (1.5-2.0 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,4-Trifluorobenzoic acid in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagent Addition: Cool the solution in an ice/water bath. Add thionyl chloride dropwise to the stirred solution. Causality Note: This exothermic reaction is controlled by slow addition at low temperature to prevent side reactions and ensure safety.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 78 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully concentrate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize excess acid), and brine. Trustworthiness Check: The bicarbonate wash is crucial; effervescence indicates successful neutralization of acidic components.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure liquid or semi-solid.[11]

Caption: High-level workflow for the synthesis and purification of this compound.

Structural Elucidation: A Multi-Spectroscopic Approach

No single analytical technique can provide a complete structural picture. A synergistic approach combining mass spectrometry, infrared spectroscopy, and multinuclear NMR is required for unambiguous confirmation.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) serves as the first checkpoint, providing the molecular weight and, through fragmentation patterns, clues about the molecule's substructures. Electron Ionization (EI) is a suitable technique for this relatively small and stable molecule, as it reliably produces a molecular ion peak (M⁺) and a reproducible fragmentation fingerprint.

The expected molecular ion peak for C₉H₇F₃O₂ would be at m/z 204.04. Key fragmentation pathways would likely involve the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form the stable trifluorobenzoyl cation at m/z 159, or the loss of an ethylene molecule via McLafferty rearrangement followed by loss of the carboxyl group.[12]

| Predicted Ion | Formula | m/z (Monoisotopic) | Identity |

| [M]⁺ | [C₉H₇F₃O₂]⁺ | 204.04 | Molecular Ion |

| [M - C₂H₅O]⁺ | [C₇H₂F₃O]⁺ | 159.00 | Trifluorobenzoyl cation |

| [M - C₂H₅O₂]⁺ | [C₇H₂F₃]⁺ | 131.01 | Trifluorophenyl cation |

Table 3.1: Predicted key fragments in the EI mass spectrum of this compound.

Protocol 3.1.1: Mass Spectrometry Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).

-

Instrument Setup: Use a GC-MS or direct-infusion MS system equipped with an EI source. Set the ionization energy to 70 eV.

-

Data Acquisition: Acquire data over a mass range of m/z 40-300.

-

Analysis: Identify the molecular ion peak and compare its m/z value with the calculated molecular weight. Analyze the major fragment ions to confirm the presence of the trifluorobenzoyl substructure.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups within a molecule.[13][14] Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational energy, providing a molecular "fingerprint."[15]

Caption: Correlation of key functional groups in the molecule to their expected IR absorption regions.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Significance |

| C=O (Ester) | Stretch | 1735 - 1715 | Confirms the presence of the ester carbonyl group. Strong, sharp peak. |

| C-O (Ester) | Stretch | 1300 - 1150 | Confirms the ester linkage. Strong intensity. |

| C-F | Stretch | 1300 - 1000 | Indicates C-F bonds. Often multiple strong, sharp peaks in this region. |

| =C-H (Aromatic) | Stretch | 3100 - 3000 | Confirms the aromatic ring. Typically weaker than aliphatic C-H stretches. |

| C-H (Aliphatic) | Stretch | 3000 - 2850 | Confirms the ethyl group (CH₂ and CH₃). |

| C=C (Aromatic) | Stretch | 1600 - 1450 | Confirms the aromatic ring skeleton. Multiple peaks of variable intensity. |

Table 3.2: Key predicted IR absorption frequencies for this compound.

Protocol 3.2.1: Infrared Spectroscopy Analysis

-

Sample Preparation: As the compound is a liquid or semi-solid, a "neat" sample can be prepared by placing a small drop between two salt plates (e.g., NaCl or KBr).

-

Background Scan: Run a background spectrum of the clean, empty salt plates to subtract atmospheric (CO₂, H₂O) and plate absorptions.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key peaks corresponding to the functional groups listed in Table 3.2. The presence of a strong C=O stretch around 1730 cm⁻¹ and strong C-O/C-F bands in the 1300-1000 cm⁻¹ region is definitive.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise connectivity and spatial relationships of atoms.

Caption: Structure of this compound with atom numbering for NMR assignment.

3.3.1. ¹H NMR Analysis The ¹H NMR spectrum will show signals for the ethyl group and the two protons on the aromatic ring.

-

Ethyl Group: A quartet for the methylene protons (-O-CH₂-) around δ 4.4 ppm, split by the three methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.4 ppm, split by the two methylene protons.

-

Aromatic Protons: Two complex multiplets will appear in the aromatic region (δ 7.0-8.0 ppm). H-6 will be coupled to H-5 and the adjacent fluorine at F-2. H-5 will be coupled to H-6 and the fluorines at F-4 and F-3. This H-F coupling is critical for assignment.

3.3.2. ¹⁹F NMR Analysis ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it ideal for distinguishing between the non-equivalent fluorine atoms.[16][17]

-

Three distinct signals are expected, one for each fluorine.

-

The signals will exhibit both F-F and F-H coupling, creating complex splitting patterns that are key to assigning their positions. For example, F-3 will be coupled to F-2, F-4, and H-5, resulting in a complex multiplet.

3.3.3. ¹³C NMR Analysis The ¹³C NMR spectrum will confirm the carbon skeleton.

-

Ethyl Group: Two signals for the CH₂ and CH₃ carbons.

-

Carbonyl Carbon: A signal around δ 160-165 ppm.

-

Aromatic Carbons: Six signals are expected. The carbons directly attached to fluorine (C-2, C-3, C-4) will appear as large doublets due to one-bond C-F coupling, which is invaluable for confirming the substitution pattern.

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity | Key Couplings (J, Hz) |

| ¹H | -CH₃ | ~1.4 | Triplet (t) | ³J(HH) ≈ 7 |

| -OCH₂- | ~4.4 | Quartet (q) | ³J(HH) ≈ 7 | |

| H-6 | ~7.1 | Multiplet (m) | ³J(HH), ⁴J(HF), ⁵J(HF) | |

| H-5 | ~7.8 | Multiplet (m) | ³J(HH), ³J(HF), ⁴J(HF) | |

| ¹³C | -CH₃ | ~14 | - | - |

| -OCH₂- | ~62 | - | - | |

| C-1, C-5, C-6 | 110 - 135 | - | C-F couplings | |

| C-2, C-3, C-4 | 140 - 160 | Doublet (d) | ¹J(CF) ≈ 250 | |

| C=O | ~163 | - | C-F couplings | |

| ¹⁹F | F-2, F-3, F-4 | -120 to -160 | Multiplet (m) | F-F and F-H couplings |

Table 3.3: Predicted NMR spectroscopic data for this compound in CDCl₃.

Protocol 3.3.4: NMR Spectroscopy Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure proper phasing and baseline correction. Integrate the signals to confirm proton ratios.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. Note the chemical shifts and analyze the F-F coupling patterns.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C. Identify the characteristic large doublets for the fluorinated carbons.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra like HSQC (to link protons to their attached carbons) and HMBC (to see long-range H-C correlations).

Applications in Research and Development

The structural integrity of this compound, confirmed by the methods above, is paramount for its role as a synthetic intermediate. In pharmaceutical R&D, it is a precursor for building the core of fluoroquinolone antibiotics, where the fluorine atoms are known to be critical for antibacterial activity and pharmacokinetic properties.[8] In the agrochemical industry, similar fluorinated aromatic structures are used to develop potent and selective herbicides and pesticides, where fluorine substitution can increase efficacy and environmental stability.[7]

Conclusion

The molecular structure of this compound has been definitively characterized through a coordinated analytical strategy. Mass spectrometry confirms its molecular formula of C₉H₇F₃O₂, while infrared spectroscopy verifies the presence of the key ester and trifluorophenyl functional groups. Finally, multinuclear ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides an unambiguous map of the atomic connectivity, confirming the 2,3,4-substitution pattern on the aromatic ring. This comprehensive characterization provides the foundational knowledge required for the confident application of this versatile building block in advanced chemical synthesis.

References

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220-3225. [Link]

-

Ah-King, Y., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

DiRocco, D. A., et al. (2017). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of the American Chemical Society. [Link]

-

Ah-King, Y., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2869-2877. [Link]

-

Supporting Information for an unrelated compound, providing general NMR reporting standards. [Link]

-

Hangzhou Zhu Yuan Medical Technology Co., Ltd. Ethyl 2,4,5-trifluorobenzoylacetate Product Page. [Link]

-

Islam, S. M., et al. (2014). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. [Link]

-

NIST. 2,3,4-Trifluorobenzoic acid, 3-methylphenyl ester. [Link]

-

PrepChem. Synthesis of ethyl 2,3,4,5-tetrafluorobenzoylacetate. [Link]

- Google Patents. Process for producing substituted trifluorobenzoic acids and esters thereof.

-

Sun, Y., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Analysis. [Link]

-

Cheméo. Chemical Properties of 2,3,4-Trifluorobenzoic acid, oct-3-en-2-yl ester. [Link]

-

NIST. 2,3,4-Trifluorobenzoic acid, 4-nitrophenyl ester. [Link]

-

Fluorochem. 2,3,4-Trifluorobenzoic acid Product Page. [Link]

-

PrepChem. Synthesis of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate. [Link]

-

PubChem. Ethyl trifluoroacetate. [Link]

-

Scott, J. S., et al. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

-

ResearchGate. Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. [Link]

-

Tlili, A., et al. (2019). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Bioorganic & Medicinal Chemistry. [Link]

-

Chem Help ASAP. (2023). interpretation of two sample infrared spectra. [Link]

-

PubChem. 2,3,4-Trifluorobenzoic acid. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

-

Chemistry LibreTexts. IR Sample Preparation: A Practical Guide. [Link]

-

Professor Dave Explains. (2016). IR Spectroscopy. [Link]

-

ResearchGate. Infrared and Raman spectra of ethyl trifluoromethanesulfonate, CF3SO2OCH2CH3. An experimental and theoretical study. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. 351354-50-2|this compound|BLD Pharm [bldpharm.com]

- 6. This compound CAS#: 351354-50-2 [amp.chemicalbook.com]

- 7. Ethyl 2,4,5-trifluorobenzoylacetate 98349-24-7 - 杭州渚渊医药科技有限公司 [hzzypharm.com]

- 8. EP0968994B1 - Process for producing substituted trifluorobenzoic acids and esters thereof - Google Patents [patents.google.com]

- 9. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 2,3,4-Trifluorobenzoic acid [xieshichem.com]

- 11. Mthis compound synthesis - chemicalbook [chemicalbook.com]

- 12. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

- 16. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Ethyl 2,3,4-trifluorobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,3,4-trifluorobenzoate is a crucial fluorinated building block in modern medicinal chemistry. The strategic incorporation of fluorine atoms into aromatic systems can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] This guide provides an in-depth examination of the most direct and industrially scalable pathway for its synthesis: the Fischer-Speier esterification of 2,3,4-trifluorobenzoic acid. We will dissect the reaction mechanism, provide a detailed experimental protocol, and discuss the critical process parameters that ensure a high-yield, high-purity outcome.

Introduction: The Strategic Value of Fluorinated Benzoates

The prevalence of fluorinated motifs in FDA-approved drugs has grown exponentially over the past two decades.[3] The trifluoromethyl group (-CF3) and fluorine atoms are particularly valued for their ability to act as bioisosteres for other functional groups, enhancing properties like metabolic stability and membrane permeability. This compound serves as a key intermediate, providing a versatile scaffold for the construction of more complex pharmaceutical agents.

The most reliable and time-tested method for preparing simple esters like this compound is the Fischer-Speier esterification.[4][5] This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process, the success of which hinges on a firm understanding of its underlying principles.[6][7]

Retrosynthetic Analysis and Pathway Selection

A retrosynthetic approach to this compound logically disconnects the ester bond, identifying the two primary synthons: the carboxylate group derived from 2,3,4-trifluorobenzoic acid and the ethyl group from ethanol. This straightforward analysis confirms that a direct esterification is the most efficient forward-synthetic strategy.

Caption: Retrosynthetic approach for this compound.

The chosen pathway, Fischer esterification, offers significant advantages due to its operational simplicity and the use of inexpensive, readily available reagents.[4]

The Fischer Esterification Mechanism: A Step-by-Step Dissection

The Fischer esterification is a classic example of a nucleophilic acyl substitution. While seemingly simple, its success relies on a sequence of equilibrium steps, each facilitated by the acid catalyst.

The dual role of the acid catalyst (typically H₂SO₄ or p-TsOH) is critical:

-

It protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing the electrophilicity of the carbonyl carbon.[6][8]

-

It provides a proton source to convert the hydroxyl group into a good leaving group (H₂O).[8]

The mechanism proceeds as follows:

Caption: Step-wise mechanism of the Fischer-Speier esterification reaction.

This reaction is governed by Le Chatelier's Principle.[9] To drive the equilibrium toward the ester product, the reaction is typically conducted using a large excess of the alcohol (ethanol), which also serves as the solvent.[7] Alternatively, the removal of water as it is formed (e.g., via a Dean-Stark apparatus) can also be employed to ensure high conversion.[4] The presence of electron-withdrawing fluorine atoms on the benzoic acid ring increases its acidity and the electrophilicity of the carbonyl carbon, which can facilitate a faster reaction rate compared to non-fluorinated analogues.[8]

Experimental Protocol: A Validated Laboratory Procedure

This protocol outlines a standard laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

4.1 Reagents and Materials

-

2,3,4-Trifluorobenzoic acid (C₇H₃F₃O₂)[10]

-

Absolute Ethanol (C₂H₅OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄), 98%

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

4.2 Apparatus

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

4.3 Step-by-Step Synthesis

-

Reaction Setup: To a 100 mL round-bottom flask, add 2,3,4-trifluorobenzoic acid (e.g., 5.0 g, 1.0 eq).

-

Solvent Addition: Add a large excess of absolute ethanol (e.g., 50 mL), which acts as both reactant and solvent.

-

Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (e.g., 0.5 mL, ~0.1 eq) dropwise. The addition is exothermic and will cause a slight warming of the mixture.

-

Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 78-80°C) using a heating mantle. Continue refluxing for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Concentration: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Work-up:

-

Dilute the residue with ethyl acetate (e.g., 50 mL) and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize the remaining sulfuric acid and any unreacted carboxylic acid. Caution: CO₂ gas will evolve. Vent the funnel frequently.

-

Wash the organic layer with brine (1 x 30 mL) to remove residual water and salts.

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as a liquid.[11][12]

4.4 Purification The crude product can be further purified by vacuum distillation if necessary to achieve higher purity (>98%).

Data Presentation and Expected Outcome

The following table summarizes the critical parameters for the synthesis. Yields are typically high for this type of reaction, provided that anhydrous conditions are maintained and a sufficient excess of alcohol is used.

| Parameter | Specification | Rationale |

| Starting Material | 2,3,4-Trifluorobenzoic acid | The carboxylic acid precursor.[10] |

| Reagent | Absolute Ethanol | Serves as both nucleophile and solvent.[13] |

| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl to activate it for nucleophilic attack.[4][8] |

| Reagent Ratio | Large excess of Ethanol | Drives the reaction equilibrium towards the product (Le Chatelier's Principle).[6] |

| Temperature | Reflux (~78-80 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Reaction Time | 2-4 hours | Typical duration for completion, verifiable by TLC. |

| Typical Yield | > 85% | Fischer esterifications are generally high-yielding reactions. |

| Product Form | Liquid or semi-solid | Physical state of this compound at room temperature.[12] |

Conclusion

The synthesis of this compound via Fischer-Speier esterification is a robust, efficient, and scalable process. Its success is rooted in the fundamental principles of chemical equilibrium and acid catalysis. By carefully controlling reaction conditions, particularly by using anhydrous reagents and a large excess of ethanol, researchers can reliably produce this valuable fluorinated intermediate in high yield and purity, paving the way for its application in the discovery and development of next-generation pharmaceuticals.

References

-

Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. [Link]

- Continuous process for preparing benzoic acid esters.

-

Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research. [Link]

-

Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. [Link]

-

Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. [Link]

-

Preparation of 2,3,4,5-Tetrafluorobenzoic Acid. ResearchGate. [Link]

- Process for preparation of 2,4,6-trifluorobenzoic acid.

-

Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. [Link]

- Process for the preparation of trifluorobenzoic acids.

-

Fischer–Speier esterification. Wikipedia. [Link]

-

Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Synthesis of ethyl 3-difluoromethoxy-2,4,5-trifluorobenzoate. PrepChem.com. [Link]

-

2,3,4-Trifluorobenzoic acid. PubChem. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

Fischer Esterification. Chemistry LibreTexts. [Link]

-

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate: Synthesis, crystal structure and antimicrobial activities. ResearchGate. [Link]

-

Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. NIH National Center for Biotechnology Information. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Acid to Ester - Common Conditions. The Organic Chemistry Portal. [Link]

- Process for producing substituted trifluorobenzoic acids and esters thereof.

-

Ester synthesis by esterification. Organic Chemistry Portal. [Link]

-

Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

-

3: Esterification (Experiment). Chemistry LibreTexts. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. NIH National Center for Biotechnology Information. [Link]

Sources

- 1. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. This compound | 351354-50-2 [sigmaaldrich.com]

- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]

Spectroscopic data of Ethyl 2,3,4-trifluorobenzoate

An In-depth Technical Guide to the Spectroscopic Data of Ethyl 2,3,4-trifluorobenzoate

Introduction

This compound (CAS No. 351354-50-2) is a fluorinated aromatic ester of significant interest in synthetic chemistry.[1][2] Its utility often lies as an intermediate in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals, where the incorporation of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. The precise structural elucidation of such molecules is paramount, and a comprehensive understanding of their spectroscopic signature is the cornerstone of their reliable characterization.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is understanding the molecule's structure. This compound consists of a trifluorinated benzene ring attached to an ethyl ester functional group. The fluorine atoms at positions 2, 3, and 4 create a unique electronic environment and introduce complex spin-spin couplings, which are the most revealing features in its NMR spectra.

Caption: Molecular structure with atom numbering for this compound.

¹H NMR Spectroscopy

Proton NMR is essential for identifying the hydrogen environments in a molecule. In this compound, we expect to see signals from the aromatic protons and the ethyl group protons. The aromatic region will be particularly informative due to spin-spin coupling between the protons (H-H coupling) and through-space or through-bond coupling to the neighboring fluorine atoms (H-F coupling).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for non-polar to moderately polar compounds and its single residual solvent peak at δ ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength is advantageous for resolving the complex multiplets in the aromatic region.[3]

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2-5 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to show two distinct regions: the downfield aromatic region and the upfield aliphatic region of the ethyl group.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| ~ 7.7 - 7.8 | m | Complex H-H and H-F couplings | 1H | Aromatic H-6 |

| ~ 7.1 - 7.2 | m | Complex H-H and H-F couplings | 1H | Aromatic H-5 |

| 4.41 | q | J = 7.1 Hz | 2H | -OCH₂ CH₃ |

| 1.40 | t | J = 7.1 Hz | 3H | -OCH₂CH₃ |

Causality and Insights:

-

Aromatic Protons (H-5, H-6): The electron-withdrawing nature of the ester group and the three fluorine atoms deshields these protons, shifting them downfield. H-6 is expected to be further downfield than H-5 due to its ortho position relative to the carbonyl group. The multiplicity is described as a multiplet ('m') because each proton couples to the adjacent proton and to the fluorine atoms on the ring (e.g., ³JHF, ⁴JHF, ⁵JHF), resulting in a complex, overlapping signal that is difficult to resolve into a simple pattern without advanced 2D NMR experiments.

-

Ethyl Group Protons: This is a classic ethyl ester pattern. The methylene (-OCH₂-) protons are deshielded by the adjacent oxygen atom, appearing around δ 4.4 ppm. They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further upfield at ~δ 1.4 ppm and are split into a triplet by the two methylene protons.[4]

Caption: Predicted proton-proton and proton-fluorine coupling relationships.

¹³C NMR Spectroscopy

Carbon NMR provides information about the carbon skeleton. For this compound, ¹³C NMR is particularly powerful for confirming the substitution pattern on the aromatic ring, as the carbon signals are split by coupling to fluorine atoms (¹JCF, ²JCF, etc.), providing a unique fingerprint.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A more concentrated sample (~20-30 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 256-1024 scans are typically required.

-

Spectral Width: 0 to 200 ppm.

-

Predicted ¹³C NMR Data and Interpretation

Nine distinct carbon signals are expected. The carbons directly bonded to fluorine will show very large one-bond coupling constants (¹JCF), while carbons two or three bonds away will show smaller couplings.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Assignment |

| ~ 163 | m | C =O (Ester Carbonyl) |

| ~ 155 | ddd (large ¹JCF) | C -F (C-2, C-3 or C-4) |

| ~ 152 | ddd (large ¹JCF) | C -F (C-2, C-3 or C-4) |

| ~ 145 | ddd (large ¹JCF) | C -F (C-2, C-3 or C-4) |

| ~ 125 | m | Aromatic C -H (C-6) |

| ~ 118 | d | Aromatic C -H (C-5) |

| ~ 115 | m | Aromatic C -CO (C-1) |

| 62.5 | s | -OCH₂ CH₃ |

| 14.1 | s | -OCH₂CH₃ |

Causality and Insights:

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected around δ 163 ppm. It may exhibit small couplings to the ortho-fluorine (³JCF).

-

Fluorinated Carbons (C-2, C-3, C-4): These carbons are significantly downfield and will appear as complex multiplets (doublet of doublet of doublets, ddd, or more complex) due to large one-bond couplings (¹JCF ~250 Hz) and smaller two- and three-bond couplings to the other fluorine atoms. Assigning them definitively requires advanced 2D NMR techniques.

-

Non-fluorinated Aromatic Carbons (C-1, C-5, C-6): These carbons will also show splitting due to two-, three-, or four-bond couplings to fluorine, which is invaluable for confirming their positions.

-

Ethyl Group Carbons: The aliphatic carbons of the ethyl group appear upfield and are typically sharp singlets in a proton-decoupled spectrum, as they are too far from the fluorine atoms to show significant C-F coupling.[3][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation (Neat Liquid): Since this compound is a liquid, the simplest method is to acquire the spectrum as a thin film.

-

Procedure: Place one drop of the neat liquid between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: Analyze the sample using a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. A background spectrum of the clean salt plates should be taken first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum will be dominated by absorptions from the ester group, the aromatic ring, and the carbon-fluorine bonds.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 2985 | Medium | C-H stretch (aliphatic, ethyl group) |

| ~ 1735 | Strong, Sharp | C=O stretch (ester carbonyl) |

| ~ 1620, 1500 | Medium | C=C stretch (aromatic ring) |

| ~ 1280 | Strong | C-O stretch (ester) |

| ~ 1100 - 1250 | Very Strong | C-F stretch (aromatic) |

Causality and Insights:

-

C=O Stretch: A strong, sharp absorption around 1735 cm⁻¹ is the most characteristic feature of the ethyl ester carbonyl group. Its exact position can be influenced by the electron-withdrawing fluorine atoms.[5]

-

C-F Stretches: Polyfluorinated aromatic compounds exhibit very strong and often complex absorption bands in the 1100-1250 cm⁻¹ region. This provides strong evidence for the presence of the trifluorophenyl moiety.

-

C-O Stretch: The stretching of the C-O single bond of the ester group gives rise to a strong band typically around 1280 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: Weaker absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group will appear just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: MS Acquisition (Electron Ionization)

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or a gas chromatography (GC-MS) system.[3]

-

Ionization Method: Use Electron Ionization (EI) at a standard energy of 70 eV. EI is a common technique that induces reproducible fragmentation, creating a characteristic mass spectrum.

-

Analysis: Scan a mass range from m/z 40 to 300 to detect the molecular ion and key fragments.

Predicted Mass Spectrum Data and Interpretation

The molecular weight of this compound (C₉H₇F₃O₂) is 204.15 g/mol .[6] The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 204.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Predicted Identity | Fragmentation Pathway |

| 204 | [C₉H₇F₃O₂]⁺ | Molecular Ion [M]⁺ |

| 176 | [C₈H₄F₃O]⁺ | Loss of ethylene (-C₂H₄) via McLafferty rearrangement |

| 159 | [C₇H₂F₃O]⁺ | Loss of ethoxy radical (•OCH₂CH₃) |

| 131 | [C₆H₂F₃]⁺ | Loss of CO from the m/z 159 fragment |

Causality and Insights:

-

Molecular Ion (m/z 204): The presence of this peak confirms the molecular weight of the compound.

-

Loss of Ethoxy Radical (m/z 159): A very common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (•OC₂H₅, 45 Da). This results in the formation of a stable trifluorobenzoyl cation, which is often a prominent peak.

-

Loss of Ethylene (m/z 176): Esters with a gamma-hydrogen (present in the ethyl group) can undergo a McLafferty rearrangement, leading to the loss of a neutral alkene (ethylene, 28 Da). This would produce a fragment at m/z 176.

-

Formation of Trifluorophenyl Cation (m/z 131): The trifluorobenzoyl cation (m/z 159) can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da) to form the trifluorophenyl cation at m/z 131. The observation of the series 204 -> 159 -> 131 would be strong evidence for the proposed structure.[7]

Conclusion

The comprehensive spectroscopic analysis of this compound provides a unique set of fingerprints for its unambiguous identification. The ¹H and ¹³C NMR spectra are defined by complex splitting patterns arising from extensive H-F and C-F couplings. The IR spectrum is characterized by strong absorptions corresponding to the ester carbonyl and aromatic C-F bonds. Finally, mass spectrometry confirms the molecular weight and reveals predictable fragmentation pathways typical of an ethyl ester. Together, these techniques provide a self-validating system for researchers to confirm the identity and purity of this important fluorinated building block.

References

-

AA Blocks. 351354-50-2 | MFCD06658755 | this compound. [Link]

-

Alchimica. This compound (1 x 10 g). [Link]

-

The Royal Society of Chemistry. Synthesis of aryl triflones by insertion of arynes into C-SO2CF3 bond. [Link]

-

Supporting Information. [Publication on Ni-catalyzed carboxylation]. [Link]

-

Supporting Information. [Publication on trifluoromethylation]. [Link]

-

Supporting Information. Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]

-

The Royal Society of Chemistry. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]

-

SpectraBase. Trifluoroacetic acid, p-fluorobenzyl ester. [Link]

-

Beilstein Journals. Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

NIST WebBook. Ethyl 4-(trifluoromethyl)benzoate. [Link]

-

National Institutes of Health (NIH). Identifying Per- and Polyfluorinated Chemical Species with a Combined Targeted and Non-Targeted-Screening High-Resolution Mass Spectrometry Workflow. [Link]

-

NIST WebBook. 2,3,4-Trifluorobenzoic acid, 4-nitrophenyl ester. [Link]

-

Fluorine notes. Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. 351354-50-2|this compound|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

An In-Depth Technical Guide to the ¹³C NMR Interpretation of Ethyl 2,3,4-trifluorobenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 2,3,4-trifluorobenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of the spectral data. We will explore the influence of the trifluoro substitution pattern and the ethyl ester group on the chemical shifts and coupling constants of the aromatic and aliphatic carbons. This guide emphasizes a first-principles approach to spectral assignment, reinforced by established empirical data and spectroscopic rules.

Introduction: The Significance of Fluorinated Aromatics in Medicinal Chemistry

Fluorinated organic compounds play a pivotal role in modern drug discovery and development. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable model system for understanding the spectroscopic signatures of polysubstituted fluorinated aromatic rings, which are common motifs in many pharmaceutical agents. A thorough understanding of its ¹³C NMR spectrum is crucial for unambiguous structure elucidation and quality control in synthetic chemistry.

Fundamental Principles of ¹³C NMR of Fluorinated Compounds

The ¹³C NMR spectrum of an organic molecule provides a unique fingerprint based on the chemical environment of each carbon atom. In proton-decoupled ¹³C NMR, each unique carbon typically appears as a singlet. However, the presence of fluorine (¹⁹F), a spin-active nucleus (I = 1/2) with 100% natural abundance, introduces complexities in the form of carbon-fluorine (C-F) coupling.[1] This coupling, mediated through bonds, results in the splitting of carbon signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the carbon and fluorine atoms.

Key C-F coupling constants to consider are:

-

¹JCF (one-bond): Typically large, ranging from -160 to -350 Hz.

-

²JCF (two-bond): Generally between 15 and 50 Hz.

-

³JCF (three-bond): Smaller, usually in the range of 3 to 15 Hz.

-

⁴JCF (four-bond): The smallest, often 0 to 4 Hz.

The interpretation of these coupling patterns is a powerful tool for assigning the signals of fluorinated compounds.

Predicted ¹³C NMR Spectrum of this compound

The structure of this compound is as follows:

Caption: Molecular structure of this compound with atom numbering.

Predicted Chemical Shifts and Coupling Patterns

The predicted chemical shifts (δ) and multiplicities for each carbon atom are summarized in the table below. These predictions are based on the additive effects of the fluorine and ethyl carboxylate substituents on the benzene ring.

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| C=O | 162-165 | Triplet of doublets (td) | ³JCF ≈ 3-5 Hz (from F2), ⁴JCF ≈ 1-3 Hz (from F3) |

| C1 | 120-125 | Multiplet | ²JCF ≈ 15-25 Hz (from F2) |

| C2 | 148-152 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz (from F3) |

| C3 | 140-145 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz (from F2 & F4) |

| C4 | 150-155 | Doublet of doublets of doublets (ddd) | ¹JCF ≈ 240-260 Hz, ²JCF ≈ 15-25 Hz (from F3) |

| C5 | 115-120 | Doublet of doublets (dd) | ³JCF ≈ 5-10 Hz (from F4), ⁴JCF ≈ 1-4 Hz (from F3) |

| C6 | 128-132 | Doublet of doublets (dd) | ³JCF ≈ 5-10 Hz (from F2), ⁴JCF ≈ 1-4 Hz (from F3) |

| -OCH₂- | 61-63 | Singlet | - |

| -CH₃ | 14-16 | Singlet | - |

Detailed Rationale for Assignments

-

Aromatic Carbons (C1-C6):

-